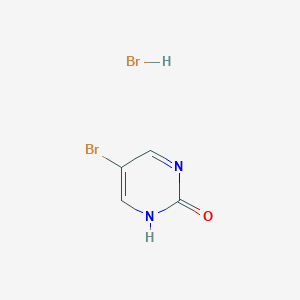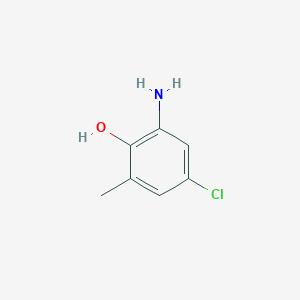![molecular formula C12H8N2 B1338093 Benzo[g]quinoxaline CAS No. 260-50-4](/img/structure/B1338093.png)
Benzo[g]quinoxaline
Vue d'ensemble
Description
Benzo[g]quinoxaline, also known as a benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . It is a colorless oil that melts just above room temperature .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . A novel diimine based on 4-(benzo[g]quinoxal-2′-yl)-1,2,3-triazole derivatives was designed for stable heteroleptic Cu(I) complexes .Molecular Structure Analysis
The large π-conjugation of the benzoquinoxaline moiety shifted bathochromically the absorption with regard to other diimine-based Cu(I) complexes .Chemical Reactions Analysis
The reaction of benzil with 1,2-diaminobenzene has been studied . The inexpensive and simple NiBr2/1,10-phenanthroline system catalyzed a synthesis of a series of quinoxalines from both 1,2-diamines and 2-nitroanilines .Physical And Chemical Properties Analysis
Benzo[g]quinoxaline is a colorless oil that melts just above room temperature . It has a molar mass of 130.150 g·mol−1 . Its melting point is between 29-32 °C and its boiling point is between 220 to 223 °C .Applications De Recherche Scientifique
Drug Discovery and Development
Benzo[g]quinoxaline derivatives are utilized in the synthesis of various drugs, particularly due to their benzo-diazene systems. They play a significant role in ongoing research for new drug discovery, offering potential in treating various diseases .
Dyes and Fluorescent Materials
These compounds are applied in the creation of dyes and fluorescent materials, contributing to advancements in colorants and markers used in scientific and industrial applications .
Electroluminescent Materials
Benzo[g]quinoxaline derivatives serve as efficient electroluminescent materials, which are crucial for developing organic light-emitting devices (OLEDs) used in displays and lighting .
Organic Semiconductors
Their properties make them suitable as organic semiconductors, which are essential components in electronic devices, offering flexibility and cost-effectiveness compared to traditional semiconductors .
Anion Receptors and Cavitands
These compounds are also building blocks for synthesizing anion receptors and cavitands, which have applications in sensing, molecular recognition, and supramolecular chemistry .
DNA-Cleaving Agents
Benzo[g]quinoxaline derivatives have been explored as DNA-cleaving agents, which could lead to therapeutic applications in targeting specific DNA sequences within cells .
Optoelectronic Materials
They are integral in developing optoelectronic materials used in solar cells and polymeric optoelectronic devices, contributing to renewable energy technologies .
Heterocyclic Chemistry
Lastly, benzo[g]quinoxaline-5,10-diones are used extensively in heterocyclic chemistry due to their versatile reactivity, aiding in the synthesis of complex organic molecules .
Safety and Hazards
Orientations Futures
The large π-conjugation of the benzoquinoxaline moiety shifted bathochromically the absorption with regard to other diimine-based Cu(I) complexes . This makes this compound attractive for light-harvesting antennae . Therefore, it could be used in the development of new light-absorbing compounds for artificial light-harvesting arrays .
Mécanisme D'action
Target of Action
Benzo[g]quinoxaline, also known as a benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has been found to have a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses . .
Mode of Action
It’s known that the large π-conjugation of the benzoquinoxaline moiety can shift the absorption of certain compounds, indicating a potential interaction with light-absorbing compounds in biological systems .
Biochemical Pathways
It’s known that quinoxalines, in general, have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some synthesized Benzo[g]quinoxaline derivatives have shown good cytotoxic activity against the breast MCF-7 cancer cell line . For instance, one derivative exhibited the highest cytotoxic activity within the tested molecules against MCF-7 cells with an IC50 value of 2.89 µM . This suggests that Benzo[g]quinoxaline and its derivatives may have potential as anticancer agents.
Action Environment
The action of Benzo[g]quinoxaline can be influenced by environmental factors. For example, the absorption of certain Benzo[g]quinoxaline-based compounds can be controlled over the entire visible spectrum and into the near-IR via a protonation-induced assembly mechanism . This suggests that the action, efficacy, and stability of Benzo[g]quinoxaline could be influenced by factors such as light and pH.
Propriétés
IUPAC Name |
benzo[g]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRLVBSKVCUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512334 | |
| Record name | Benzo[g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[g]quinoxaline | |
CAS RN |
260-50-4 | |
| Record name | Benzo[g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) exhibit selectivity for high-ploidy cancer cells?
A1: Research suggests that DPBQ's selectivity stems from its ability to activate p53 and trigger apoptosis specifically in polyploid cells. [] This effect is linked to the induction of a hypoxia gene signature and increased oxidative stress. [] Notably, DPBQ doesn't appear to directly inhibit topoisomerase or bind DNA, setting it apart from some other anticancer agents. []
Q2: What is the molecular formula and weight of 2,3-diphenylbenzo[g]quinoxaline?
A2: The molecular formula of 2,3-diphenylbenzo[g]quinoxaline is C26H16N2, and its molecular weight is 356.42 g/mol. []
Q3: Are there any notable spectroscopic characteristics of benzo[g]quinoxaline derivatives?
A3: Yes, benzo[g]quinoxaline derivatives exhibit distinct UV-visible absorption spectra that are sensitive to solvent polarity, reflecting the influence of solvent on the electronic transitions within the molecule. [] This characteristic can be used to probe the structural and molecular properties of these compounds. []
Q4: How does the incorporation of benzo[g]quinoxaline moieties affect the properties of polymers?
A4: Integrating benzo[g]quinoxaline units into polymers can significantly impact their properties, including:
Q5: How does the size of the aromatic system in benzo[g]quinoxaline derivatives influence their properties?
A5: Expanding the π-conjugated system, such as by fusing a benzo[g]quinoxaline to a larger aromatic framework, can bathochromically shift the absorption spectrum and influence the compound's electrochemical properties, particularly the excited-state reduction potentials. []
Q6: Are there any catalytic applications of benzo[g]quinoxaline derivatives?
A6: While the provided research primarily focuses on the material and medicinal chemistry aspects of benzo[g]quinoxaline derivatives, their potential as catalysts remains an area for further exploration.
Q7: How has computational chemistry been used to understand the properties and behavior of benzo[g]quinoxaline derivatives?
A7: Computational methods, including density functional theory (DFT) calculations, have been instrumental in:
- Predicting electronic properties: DFT calculations provide insights into the HOMO and LUMO energy levels of benzo[g]quinoxaline-based molecules, aiding in the design of materials for organic electronics. [, , ]
- Elucidating reaction mechanisms: Theoretical investigations can shed light on the reaction pathways involved in the synthesis and reactions of benzo[g]quinoxaline derivatives. []
- Rationalizing experimental observations: Computational results can complement experimental findings, such as explaining the observed spectroscopic shifts or reactivity trends based on molecular structure and electronic properties. [, ]
Q8: How do substituents on the benzo[g]quinoxaline core affect the biological activity of DPBQ analogs?
A8: Studies reveal that the benzo[g]quinoxaline-5,10-dione core is essential for the polyploid-specific effects of DPBQ. [] Modifications to this core structure could potentially diminish or abolish its selective anticancer activity. []
Q9: How do substituents on the benzo[g]quinoxaline unit impact the optical properties of polyfluorene copolymers?
A9: The choice of substituents on the benzo[g]quinoxaline unit in polyfluorene copolymers can significantly influence their optical properties, particularly the emission wavelength. [] By fine-tuning the substituents, it's possible to achieve emission colors ranging from green to red. []
Q10: How does the length of oligothiophene segments in quinoxaline/oligothiophene copolymers affect their optical and electrochemical properties?
A10: Interestingly, research indicates that the absorption and photoluminescence properties, along with the HOMO-LUMO energy levels, of quinoxaline/oligothiophene copolymers remain relatively independent of the length of the oligothiophene segments. [] This finding highlights the dominant role of the quinoxaline acceptor unit in governing the electronic properties of these materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






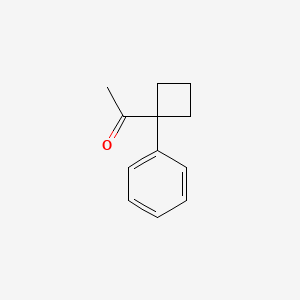
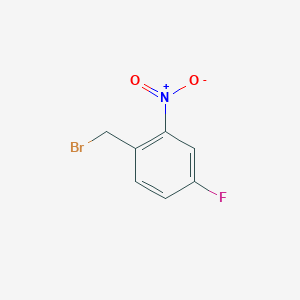
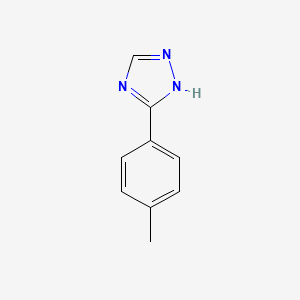
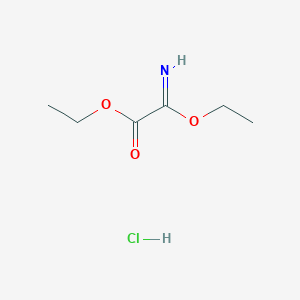
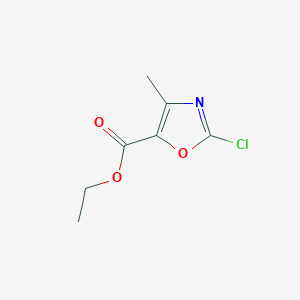
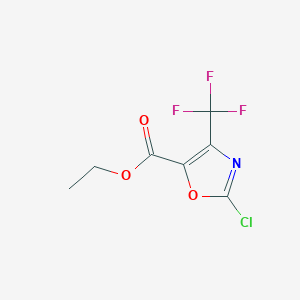
![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)
